N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
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Overview
Description
“N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide” is a chemical compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring bound to a phenyl group . The compound also contains a methoxybenzamide group .
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Derivatives : A study detailed the preparation of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, showcasing their synthesis process and highlighting their anti-inflammatory activities. These compounds showed less toxicity and significant pharmacological potential (Abdulla et al., 2014).
Molecular Docking and Quantum Chemical Calculations
- Molecular Structure Analysis : Research involving molecular docking and quantum chemical calculations of a 4-methoxy derivative provided insights into the molecular structure, vibrational spectra, and intramolecular charge transfer. This study underlines the importance of computational methods in understanding the interactions and potential biological effects of such compounds (Viji et al., 2020).
Anticancer and Antimicrobial Agents
- Anticancer and Antimicrobial Potential : Another investigation synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, evaluated for their anticancer and antimicrobial activities. Molecular docking studies provided promising insights for overcoming microbe resistance (Katariya et al., 2021).
Environmental Applications
- Environmental Phenol Analysis : An automated on-line column-switching HPLC-MS/MS method with peak focusing was developed to measure environmental phenols, including derivatives similar to the compound of interest, in human milk. This method highlights the relevance of such compounds in environmental health and safety assessments (Ye et al., 2008).
Mechanism of Action
Mode of Action
Many pyrazolines are thought to exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities reported for pyrazolines, it’s likely that these compounds could interact with multiple pathways .
Result of Action
Based on the reported activities of other pyrazolines, potential effects could include the inhibition of bacterial growth, reduction of inflammation, or modulation of neurotransmitter activity .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-5-3-2-4-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHXBHCDAUWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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